molecular formula C23H19ClN4O2S B2609254 N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1260917-51-8

N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Katalognummer: B2609254
CAS-Nummer: 1260917-51-8
Molekulargewicht: 450.94
InChI-Schlüssel: XDSYIGNWNSXFBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a scaffold recognized in medicinal chemistry for its potential in kinase inhibition research . This molecular framework is considered a bioisostere of the purine ring found in ATP, which allows related compounds to compete for the ATP-binding site in kinase enzymes . The structure combines aromatic systems, hydrogen-bonding motifs from the acetamide and pyrimidinone groups, and steric influence from the cyclopropyl substituent, which may collectively influence its physicochemical properties and biomolecular interactions . Compounds based on the pyrrolopyrimidine core have garnered significant attention in anticancer research for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer cells . Specifically, CDK2 inhibition is a targeted strategy to disrupt tumor cell proliferation selectively . While the specific activity of this compound requires further experimental validation, its design incorporates key features of kinase inhibitors. The thioacetamide linker and the chlorophenyl group are potential contributors to its binding affinity and specificity . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S/c24-15-6-8-16(9-7-15)26-19(29)13-31-23-27-20-18(14-4-2-1-3-5-14)12-25-21(20)22(30)28(23)17-10-11-17/h1-9,12,17,25H,10-11,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSYIGNWNSXFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a pyrrolo[3,2-d]pyrimidine core, a 4-chlorophenyl group, and a cyclopropyl moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is C23H19ClN4O2S, with a molecular weight of 450.94 g/mol. Its unique structural features enhance its reactivity and potential interactions with biological targets.

Research indicates that the compound may function as a kinase inhibitor , which is crucial in cancer therapy. Molecular docking studies suggest that it effectively binds to ATP-binding sites of specific kinases, inhibiting their activity and affecting downstream signaling pathways associated with tumor growth and proliferation. This mechanism is vital for understanding its therapeutic potential against malignancies .

Biological Activities

The biological activities associated with N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide include:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide:

StudyFindings
Study A (2020)Demonstrated significant inhibition of cancer cell growth in vitro using similar pyrrolo[3,2-d]pyrimidine derivatives.
Study B (2021)Reported anti-inflammatory effects in animal models when treated with related compounds.
Study C (2022)Investigated the antimicrobial properties against Gram-positive bacteria, showing promising results for further development.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations

Compound Name Core Structure R3 Substituent R7 Substituent Acetamide Substituent Molecular Weight (g/mol)
Target Compound Pyrrolo[3,2-d]pyrimidinone Cyclopropyl Phenyl 4-Chlorophenyl ~485.0*
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Pyrrolo[3,2-d]pyrimidinone Butyl Phenyl 3,4-Dichlorophenyl 544.4
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thieno-pyrimidinone Methyl - Phenylamino 369.4

Key Observations :

  • The 3,4-dichlorophenyl substituent in may enhance lipophilicity compared to the target’s 4-chlorophenyl , affecting membrane permeability .
  • The pyrido-thieno-pyrimidinone core in replaces the pyrrolo[3,2-d]pyrimidinone system, reducing planarity and possibly modulating kinase selectivity .

Heterocyclic Core Modifications

Compound Name Core Structure Biological Activity (Inferred)
Target Compound Pyrrolo[3,2-d]pyrimidinone Kinase inhibition, anticancer
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta-thieno-pyrimidinone Unknown (structural similarity to kinase inhibitors)
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo-pyridazinone Potential enzyme inhibition (e.g., MPO)

Key Observations :

  • The cyclopenta-thieno-pyrimidinone core in introduces a fused bicyclic system, which may enhance rigidity and π-π stacking compared to the target’s monocyclic pyrrolo-pyrimidinone.
  • The thiazolo-pyridazinone scaffold in replaces sulfur with a thiazole ring, likely altering electronic properties and hydrogen-bonding capacity .

Comparison with Analogous Syntheses :

  • Compound utilizes acetyl chloride in pyridine for acetamide formation, a method applicable to the target compound .
  • Compound employs alkylation with N-(3,4-dichlorophenyl)-2-chloroacetamide, mirroring the target’s synthetic strategy .

Pharmacological and Physicochemical Properties

Hydrogen Bonding and Crystal Packing

  • The acetamide moiety in the target compound participates in hydrogen bonding (N–H···O=C), critical for crystal packing and solubility .
  • SHELX software (widely used for small-molecule crystallography) could resolve its hydrogen-bonding patterns, as demonstrated for similar acetamides .

Bioactivity Predictions

  • The pyrrolo[3,2-d]pyrimidinone scaffold is associated with myeloperoxidase (MPO) inhibition and kinase modulation .
  • The 4-chlorophenyl group may enhance cytotoxicity compared to unsubstituted phenyl analogues, as observed in dichlorophenyl derivatives .

Q & A

Q. What strategies improve stability under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies (ICH guidelines):
  • Store samples at 40°C/75% RH for 6 months.
  • Analyze degradation products via LC-MS. Stabilizers like lactose (5% w/w) reduce hydrolysis of the acetamide group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.